氧化硼酸钙

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of calcium borate compounds involves solvothermal conditions, where mixed solvents and reactants yield novel noncentrosymmetric structures, as seen in Ca2[B5O9]·(OH)·H2O. This compound exhibits potential as a deep-UV nonlinear optical material due to its strong second harmonic generation response and wide transparency range (Qi Wei et al., 2014). Similarly, calcium amidoborane ammoniates have been synthesized by reacting calcium amide with ammonia borane, demonstrating significant hydrogen storage capacities (Y. Chua et al., 2009).

Molecular Structure Analysis

Structural analyses reveal complex arrangements and interactions within calcium borate compounds. For instance, the calcium borate Ca2[B5O9]·(OH)·H2O features a three-dimensional net with calcium cations, hydroxide ions, and water molecules arranged in a unique network, contributing to its optical properties (Qi Wei et al., 2014). Calcium amidoborane ammoniates exhibit an orthorhombic structure with dihydrogen bonding enhancing hydrogen release properties (Y. Chua et al., 2009).

Chemical Reactions and Properties

Calcium borate and borohydride compounds are involved in a range of chemical reactions, demonstrating their reactivity and potential for applications such as hydrogen storage. The synthesis of calcium borohydride from its decomposition products suggests its reversibility and potential as a hydrogen storage material (E. Rönnebro & E. Majzoub, 2007). Stoichiometric and catalytic reactivity studies of calcium silylamides with amine-boranes further illustrate the diverse chemical behavior of these compounds (Peter Bellham et al., 2014).

Physical Properties Analysis

The physical properties of calcium borate compounds, such as their noncentrosymmetric structures and phase-matchable materials with strong SHG responses, highlight their potential for optical applications. The synthesis and analysis of these compounds have revealed significant insights into their crystallographic structures and properties, which are critical for their application in nonlinear optics and other areas (Qi Wei et al., 2014).

Chemical Properties Analysis

The chemical properties, such as hydrogen storage capabilities and reactivity towards various reactants, demonstrate the functional versatility of calcium borate and borohydride compounds. These properties are pivotal in exploring their use in energy storage and conversion technologies (E. Rönnebro & E. Majzoub, 2007; Y. Chua et al., 2009).

科学研究应用

化学计量和催化反应性

研究探索了伯胺硼烷与钙配合物的反应性,导致伯酰胺硼烷配合物的形成。这些配合物表现出催化脱氢偶联反应,尽管由于形成各种含硼产物而存在一些限制。本研究有助于理解钙酰胺在与含硼化合物反应中的化学计量和催化行为 (Bellham、Hill 和 Kociok-Köhn,2014 年).

废水处理

已经开发出处理含硼废水的创新方法,例如流化床结晶器中的化学氧化沉淀工艺,该工艺将硼酸转化为用钙盐沉淀的过硼酸根阴离子。该工艺已显示出以过硼酸钙颗粒的形式回收硼的效率,突出了在废水中管理硼的可持续方法 (Vu Xuan-Tung 等人,2018 年).

能源材料和储氢

包括钙在内的金属硼烷因其作为“能源材料”的潜在应用而被发现。它们在电池的离子导体、储氢材料甚至火箭燃料中发挥作用。这突出了硼氢化合物在与能源相关的应用中的多功能性和潜力 (Hansen 等人,2016 年).

绿色催化

用硼原子对钯纳米粒子进行间隙改性的研究为绿色催化开辟了新途径。这些改性催化剂在氢化反应中表现出超选择性,为含有毒铅的传统林德拉催化剂提供了一种更安全、更有效的替代方案 (Chan 等人,2014 年).

安全和危害

Calcium oxide, a compound related to calcium;oxido(oxo)borane, is known to cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

未来方向

The use of oxazaborolidine catalysts generated in situ from chiral lactam alcohols and borane for the reduction of a variety of ketones has been extensively studied . This area of chemistry has received considerable attention and is expected to continue to grow due to its potential in homogeneous catalysis .

作用机制

- Calcium : Calcium plays a crucial role in various physiological processes. It is essential for muscle contraction, nerve transmission, blood clotting, and maintaining bone health. More than 500 human proteins are known to bind or transport calcium .

- Boron Compounds : The mode of action for boron compounds can vary significantly depending on the specific compound. Boranes, in particular, are known for their Lewis acid properties, which allow them to participate in various organic transformations . However, their interaction with cellular targets remains less explored.

- Calcium : Calcium is absorbed from the gastrointestinal tract, primarily as calcium salts (e.g., carbonate, phosphate). It is essential for bone health and overall homeostasis. Seniors absorb calcium lactate, gluconate, and citrate better, especially when taken with food .

Target of Action

Mode of Action

Pharmacokinetics

属性

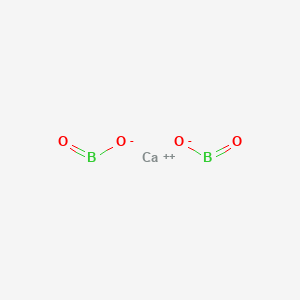

IUPAC Name |

calcium;oxido(oxo)borane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO2.Ca/c2*2-1-3;/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOKQJWLMPPMQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)[O-].B(=O)[O-].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13701-64-9 |

Source

|

| Record name | Diboron calcium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM METABORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E842U5MA6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。